ANHYDROPERFORINE
Description
Contextualization within Quinoline (B57606) Alkaloid Chemistry
Anhydroperforine is classified as a tetrahydrofuranoquinoline alkaloid. This structural classification places it within the broader family of quinoline alkaloids, a diverse group of nitrogen-containing heterocyclic compounds. The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and natural product science, known to be the core of many biologically active compounds. mdpi.comresearchgate.net this compound is distinguished by its tetrahydrofuran (B95107) ring fused to the quinoline system, a characteristic feature of several alkaloids isolated from the Haplophyllum genus. latoxan.com
Historical Perspective on Discovery and Initial Characterization Efforts
This compound was first isolated from the seeds of Haplophyllum perforatum, a plant species found in Central Asia. researchgate.net The initial report on its isolation and preliminary characterization was published in 1974 by I. A. Bessonova and the renowned Soviet chemist Sabir Yunusov, a leading figure in the study of alkaloids from this region. researchgate.netvdoc.pub Subsequent research by Z. Karimov, I. A. Bessonova, M. R. Yagudaev, and S. Yu. Yunusov further elucidated its structure through the determination of its crystal and molecular structure. latoxan.com These early studies were foundational in establishing the chemical identity of this compound and differentiating it from other co-occurring alkaloids.
Significance in Contemporary Chemical Biology and Organic Synthesis Research
While not as extensively studied for direct therapeutic applications as some other quinoline alkaloids, this compound serves as a significant subject in chemical research. It has been utilized in studies exploring the chemical reactivity of the quinoline alkaloid framework. For instance, its reaction with nitrating mixtures and mineral acids has been investigated to understand the chemical behavior of this class of compounds. scispace.comdntb.gov.uaresearchgate.net
In the realm of organic synthesis, this compound and its structural relatives, like haplophyllidine (B94666), are part of the broader interest in developing synthetic routes to complex natural products. researchgate.net The unique tetrahydrofuranoquinoline core presents a synthetic challenge and a scaffold that can be potentially modified for the development of new chemical entities. The study of such natural products contributes to the advancement of synthetic methodologies and the exploration of new chemical space for potential biological activity. mdpi.comrsc.org Researchers in chemical biology and medicinal chemistry often look to such natural scaffolds as starting points for designing novel compounds with specific biological functions. nih.govnih.govbhsai.org
Chemical Compound Data
Below are tables detailing the properties of this compound and other related chemical compounds mentioned in the context of its research.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | 6,7,8-tetrahydro-4,8-dimethoxy-11,11-dimethyl-10H-furo[2,3-b]quinoline latoxan.com |
| Molecular Formula | C18H23NO3 |
| Natural Source | Seeds of Haplophyllum perforatum researchgate.net |
| Alkaloid Class | Tetrahydrofuranoquinoline latoxan.com |
Properties
CAS No. |
22952-50-7 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.1627 g/mol |
Synonyms |
6,7,8-tetrahydro-4,8-dimethoxy-11, 11-dimethyl-2,3-furanoquinoline |
Origin of Product |
United States |
Origin and Natural Occurrence of Anhydroperforine
Botanical Sources and Chemotaxonomic Relevance
Anhydroperforine has been identified and isolated from plants belonging to the genus Haplophyllum, which is part of the Rutaceae family. mdpi.comvdoc.pub The presence of specific types of alkaloids, such as the furoquinoline and quinoline (B57606) alkaloids found in Haplophyllum, is a significant chemotaxonomic marker. mdpi.comvdoc.pub Chemotaxonomy is the classification of organisms based on their chemical constituents. plantsjournal.com The unique chemical structures of secondary metabolites, like this compound, are often specific to taxonomically related organisms and can be used to help resolve classification problems. plantsjournal.com
Research has pinpointed several species within the Haplophyllum genus as sources of this compound. For instance, this compound is listed as one of the numerous alkaloids found in Haplophyllum pedicellatum. mdpi.comresearchgate.net It has also been isolated from the seeds of Haplophyllum perforatum. researchgate.net
Table 1: Botanical Sources of this compound
| Plant Species | Family | Genus | Relevant Plant Part(s) |
|---|---|---|---|
| Haplophyllum pedicellatum | Rutaceae | Haplophyllum | Not specified in sources |
Geographic Distribution of Producing Organisms
The plant species known to produce this compound are primarily distributed throughout the mountainous regions of Central Asia. mdpi.comresearchgate.net This region, encompassing countries like Uzbekistan, Kyrgyzstan, Tajikistan, and Kazakhstan, is recognized as a major biodiversity hotspot for alkaloid-producing plants. mdpi.comresearchgate.net The unique environmental conditions and altitudinal variations in these mountains contribute to a rich and diverse flora. mdpi.comresearchgate.net
Haplophyllum perforatum, a known source of the compound, is found in various provinces of Kyrgyzstan, including Ysyk-Kol, Osh, Jalal-Abad, and Chuy. researchgate.net In these areas, it is commonly found growing in forests, steppes, and abandoned fields. researchgate.net The Chimgan mountains of Uzbekistan are another specified location where this compound-producing flora can be found. researchgate.net
Table 2: Geographic Distribution of this compound-Producing Flora
| Plant Genus | Geographic Region | Specific Locations | Habitat |
|---|
Cultivation and Collection Methodologies for Research Material
The procurement of plant material for the isolation and study of this compound follows established practices for medicinal and aromatic plants. Methodologies are guided by principles outlined in resources such as the World Health Organization's "Good Agricultural and Collection Practices (GACP) for Medicinal Plants". uzicps.uz
Cultivation: While many source plants are collected from the wild, cultivation is crucial for ensuring a sustainable supply and for research purposes, as it allows for control over environmental variables. infanata.info General cultivation principles applicable to these plants involve:
Soil: A well-drained, fertile soil is typically required. For some plants, sandy or loamy soils with a neutral to slightly acidic pH (6.0-6.5) are optimal. pau.edu
Climate: The subtropical and temperate conditions of their native Central Asian habitats would need to be mimicked, with attention to temperature and day length, as these can influence growth and the production of secondary metabolites. pau.eduresearchgate.net
Propagation: For research and commercial cultivation, propagation can occur via seeds or vegetative methods like cuttings. tnau.ac.infloricultura.com Tissue culture is another advanced method used for mass propagation of uniform plant material. floricultura.commdpi.com
Collection for Research: The collection of plant material from the wild for research is a systematic process designed to ensure reproducibility and the integrity of the sample. nih.gov
Protocol: A detailed collection protocol is essential, outlining the target species, the precise plant parts to be collected (e.g., seeds, leaves, roots), the timing of collection, and the number of samples. nih.govnih.gov For this compound, collection would focus on the seeds of Haplophyllum perforatum. researchgate.net
Documentation: Proper botanical identification in the field is critical. Collected samples are typically prepared as voucher specimens for deposition in a herbarium to allow for future verification of the plant's identity.
Processing: Once collected, the plant material is dried or processed according to the research requirements to preserve the chemical constituents. Extraction of physiologically active substances can be performed using various methods, including ultrasound and CO2 extraction. uzicps.uz
Factors Influencing Natural Accumulation in Biological Matrices
The concentration of secondary metabolites like this compound within a plant is not static. It is influenced by a complex interplay of genetic and environmental factors. infanata.inforesearchgate.net Understanding these factors is vital for determining the optimal conditions and timing for harvesting plant material to yield the highest concentration of the desired compound.
Plant Part: Active compounds are often localized in specific plant organs. infanata.inforesearchgate.net For example, alkaloids can accumulate in roots, leaves, bark, or seeds. This compound has been notably isolated from the seeds of H. perforatum, suggesting this is a primary site of accumulation in that species. researchgate.net
Developmental Stage: The age of the plant and its developmental stage (vegetative, flowering, fruiting) can significantly impact the concentration and profile of chemical constituents.
Environmental and Climatic Conditions: Abiotic factors play a crucial role. These include the season of collection, altitude, daily temperature fluctuations, light intensity, and water availability. researchgate.net
Geographic Location and Soil Composition: The specific habitat, including the mineral and organic composition of the soil, can affect the biosynthesis of secondary metabolites. researchgate.net
Biotic Stress: The production of alkaloids is often a response to external pressures. mdpi.com A high pressure from herbivores can lead to an increased accumulation of these defensive compounds. mdpi.comresearchgate.net
Table 3: General Factors Affecting Secondary Metabolite Accumulation
| Factor Category | Specific Influences | Reference(s) |
|---|---|---|
| Genetic | Species and variety of the plant. | infanata.info |
| Ontogenetic | Plant part (roots, leaves, seeds, etc.), developmental stage. | researchgate.netinfanata.inforesearchgate.net |
| Environmental | Altitude, climate, season, soil composition. | infanata.inforesearchgate.net |
| Biotic | Pressure from herbivores, pathogens. | mdpi.comresearchgate.net |
Isolation and Purification Methodologies for Anhydroperforine
The isolation of Anhydroperforine from plant sources involves a multi-step process that begins with the extraction of crude metabolites from the plant material, followed by sophisticated chromatographic techniques to separate the target compound from a complex mixture.
Extraction Techniques from Natural Sources
The initial step in isolating this compound is the extraction from dried and powdered plant material, typically the aerial parts. The choice of solvent and method is crucial for efficiently liberating the alkaloids from the plant matrix.
Solvent-based extraction is the most fundamental approach for obtaining crude alkaloid mixtures. The selection of solvents is guided by the polarity of the target compounds. Since alkaloids exist as basic, nitrogen-containing compounds, their solubility can be manipulated by adjusting the pH of the extraction medium. sci-hub.se
Commonly, a sequential extraction process with solvents of increasing polarity is employed to fractionate the plant's metabolome. For furanoquinoline alkaloids like this compound, found in genera such as Haplophyllum, a range of organic solvents has proven effective. nih.gov These include non-polar solvents like petroleum ether and n-hexane, medium-polarity solvents such as chloroform (B151607), dichloromethane (B109758), and ethyl acetate (B1210297), and polar solvents like ethanol (B145695) and methanol (B129727). nih.govnih.gov
A typical procedure involves an initial maceration or Soxhlet extraction of the dried plant material. For instance, research on Haplophyllum perforatum for the related alkaloid skimmianine (B1681810) identified 80% aqueous ethyl alcohol as an optimal solvent for extraction at a temperature of 20-30°C. researchgate.net Another well-established method is acid-base partitioning. The crude extract, often obtained with methanol or ethanol, is acidified (e.g., with HCl), causing the basic alkaloids to form water-soluble salts. This aqueous phase is then washed with a non-polar organic solvent (like ethyl acetate) to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified (e.g., with NH₄OH) to a pH of 9–10, which neutralizes the alkaloid salts, converting them back to their free base form. These less polar free bases can then be extracted into an immiscible organic solvent such as dichloromethane or chloroform, yielding an enriched alkaloid fraction. sci-hub.senih.gov
Table 1: Common Solvents and Methods for Alkaloid Extraction
| Parameter | Description | Examples |
|---|---|---|
| Extraction Method | Technique used to extract compounds from the plant matrix. | Maceration, Soxhlet, Ultrasonic-assisted extraction. |
| Solvent Type | Choice of solvent based on polarity. | Petroleum ether, Chloroform, Dichloromethane, Ethyl Acetate, Ethanol, Methanol. nih.gov |
| pH Modification | Use of acid/base to selectively extract basic alkaloids. | Acidification with HCl; Basification with NH₄OH. sci-hub.senih.gov |
| Temperature | Operating temperature for the extraction process. | Room temperature to the boiling point of the solvent; 20-30°C found optimal in some studies. researchgate.net |
Modern extraction techniques offer improvements in efficiency, selectivity, and environmental safety over traditional methods.
Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes conventional solvents at elevated temperatures (e.g., 75–150°C) and pressures (e.g., 1500–2000 psi). mdpi.comthermofisher.com These conditions increase solvent penetration into the matrix and enhance analyte solubility, leading to faster and more complete extractions with reduced solvent consumption. thermofisher.com The process can be optimized by varying parameters such as solvent composition (e.g., ethanol/water mixtures), temperature, and the number of static extraction cycles. mdpi.commdpi.com
Supercritical Fluid Extraction (SFE) is another advanced green technology that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. numberanalytics.com By modifying the temperature and pressure, the density and solvating power of the supercritical CO₂ can be precisely controlled to selectively extract specific classes of compounds. The addition of a small amount of a polar co-solvent (modifier), such as methanol or ethanol, is often necessary to efficiently extract more polar compounds like alkaloids. SFE offers the advantage of a clean, solvent-free extract, as the CO₂ is simply vented as a gas at the end of the process.
Table 2: Parameters for Advanced Extraction Technologies
| Technology | Key Parameters | Typical Values/Conditions |
|---|---|---|
| Accelerated Solvent Extraction (ASE/PLE) | Solvent, Temperature, Pressure, Static Cycles | Ethanol/water mixtures; 75-150°C; 1500-2000 psi; 1-3 cycles. mdpi.comthermofisher.com |
| Supercritical Fluid Extraction (SFE) | Fluid, Co-solvent, Temperature, Pressure | Supercritical CO₂; Methanol or Ethanol; 40-80°C; 100-400 bar. |
Chromatographic Separation Strategies
Following extraction, the crude alkaloid mixture containing this compound must be subjected to one or more chromatographic steps to achieve purification.
Preparative liquid chromatography is the cornerstone of natural product purification.
Vacuum Liquid Chromatography (VLC) and Medium Pressure Liquid Chromatography (MPLC) are often used for initial fractionation of the crude extract. These techniques use larger diameter columns and larger particle size stationary phases (typically silica (B1680970) gel or alumina) to rapidly separate the extract into several fractions of decreasing complexity. Elution is performed with a solvent gradient of increasing polarity, for example, starting with n-hexane and gradually introducing ethyl acetate and then methanol.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification of this compound to a high degree of purity. researchgate.net Preparative or semi-preparative HPLC is employed using high-efficiency columns, most commonly reversed-phase (RP) C18 stationary phases. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water. researchgate.net To achieve sharp, symmetrical peaks for basic compounds like alkaloids, which can otherwise exhibit tailing, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase. frontiersin.org The separation is monitored using a UV detector, and the fraction corresponding to the this compound peak is collected.
Table 3: Preparative Liquid Chromatography Systems for Alkaloid Purification
| Technique | Stationary Phase | Mobile Phase System (Example) | Purpose |
|---|---|---|---|
| VLC/MPLC | Silica Gel 60, Alumina | Gradient: n-Hexane → Ethyl Acetate → Methanol | Initial crude fractionation. |
| Preparative HPLC | Reversed-Phase (RP-18, C18) | Isocratic or Gradient: Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid. researchgate.netfrontiersin.org | High-resolution final purification. |
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible analyte adsorption. unacademy.comwikipedia.org The technique relies on the partitioning of solutes between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase). aocs.org High-Speed CCC (HSCCC) utilizes a strong centrifugal force to retain the stationary phase while the mobile phase is pumped through, ensuring efficient mixing and separation. aocs.org
The selection of a suitable biphasic solvent system is paramount for a successful separation. The hexane-ethyl acetate-methanol-water (HEMWat) system is highly versatile and widely used in the separation of natural products. wikipedia.org By varying the ratios of these four solvents, a wide range of polarities can be achieved to suit the target compound. CCC is particularly advantageous for fractionating complex crude extracts and isolating compounds in large quantities, making it a powerful tool for purifying alkaloids like this compound. numberanalytics.comnih.gov
Table 4: Principles of Countercurrent Chromatography for Natural Products
| Parameter | Description | Common Systems/Examples |
|---|---|---|
| Principle | Liquid-liquid partition without a solid support. | Avoids irreversible adsorption of the analyte. wikipedia.org |
| Apparatus | High-Speed Countercurrent Chromatography (HSCCC). | Employs centrifugal force for phase retention. aocs.org |
| Solvent System | Biphasic mixture of immiscible liquids. | Hexane-Ethyl Acetate-Methanol-Water (HEMWat). wikipedia.org |
| Application | Preparative-scale fractionation and purification. | Ideal for complex extracts and polar compounds. |
Solid-Phase Extraction (SPE) is a sample preparation technique rather than a high-resolution purification method. It is primarily used for the rapid clean-up and concentration of alkaloids from dilute crude extracts before analysis or further chromatographic steps. lifeasible.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).
For alkaloid enrichment, mixed-mode cation-exchange cartridges are particularly effective. nih.gov A common strategy involves using a sorbent with both reversed-phase and strong cation-exchange properties (e.g., Oasis MCX). frontiersin.org The crude extract, dissolved in a slightly acidic solution, is loaded onto the cartridge. The basic alkaloids are retained by the strong cation-exchange functional groups, while neutral and acidic impurities are washed away. The purified alkaloids are then eluted from the cartridge by washing with a basic organic solvent, such as ammoniated methanol (e.g., 5% ammonia (B1221849) in methanol), which neutralizes the alkaloids and disrupts the ionic interaction with the sorbent. nih.gov This procedure yields a clean, concentrated alkaloid fraction suitable for HPLC analysis or further purification.
Table 5: Solid-Phase Extraction Protocol for Alkaloid Enrichment
| Step | Purpose | Typical Reagents/Solvents |
|---|---|---|
| Conditioning | To wet the sorbent and prepare it for sample loading. | Methanol, followed by water or dilute acid. bund.de |
| Loading | To apply the sample and retain the target analytes. | Crude extract dissolved in a slightly acidic solution. |
| Washing | To remove unretained impurities from the sorbent. | Dilute acid, followed by a non-polar solvent like methanol. |
| Elution | To recover the purified analytes from the sorbent. | 5-10% Ammonia in Methanol. nih.gov |
Solid-Phase Extraction (SPE) Applications
Crystallization and Recrystallization Procedures
Crystallization is a critical step for obtaining highly pure solid compounds and is also essential for structural elucidation by X-ray crystallography. The process involves dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. Slow cooling of this solution allows for the gradual formation of crystals, excluding impurities from the crystal lattice. youtube.com
For furoquinoline alkaloids, recrystallization from a mixture of solvents like petroleum ether and ethyl acetate has been reported to yield pure crystalline material. nih.gov The choice of solvent is critical and is determined by the solubility profile of the compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Initiating crystallization can sometimes be challenging. Techniques such as scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound can be used to induce nucleation. youtube.com The process is best performed slowly to ensure the formation of well-ordered, large crystals. youtube.com
A general procedure for the crystallization of a compound like this compound would involve:
Dissolving the purified compound in a minimal amount of a hot solvent or solvent mixture.
Filtering the hot solution to remove any insoluble impurities.
Allowing the solution to cool slowly to room temperature.
Further cooling the solution in an ice bath to maximize crystal formation. youtube.com
Collecting the crystals by filtration and washing them with a small amount of cold solvent.
Purity Assessment and Homogeneity Verification in Research Samples
Ensuring the purity and homogeneity of a research sample is paramount for obtaining reliable biological and chemical data. A variety of analytical techniques are employed for this purpose.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for assessing purity. omicsonline.org A pure sample should ideally show a single peak in the chromatogram under different conditions. The area of the main peak relative to the total area of all peaks can be used to quantify the purity. birchbiotech.com Coupling these techniques with mass spectrometry (GC-MS or LC-MS) allows for the identification of any impurities present. omicsonline.org
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) provides detailed structural information and can also be used to assess purity. The presence of unexpected signals can indicate impurities.
Homogeneity Verification: For solid samples, it is important to verify that the material is homogeneous, meaning that the composition is uniform throughout the batch. This is particularly important for active pharmaceutical ingredients (APIs). gmpsop.com Homogeneity testing may involve taking multiple samples from different parts of the batch and analyzing them for chemical and physical properties. gmpsop.com Chemical homogeneity can be assessed by impurity profiling, while physical homogeneity can be evaluated by tests such as particle size distribution and crystal form uniformity. gmpsop.com
The following table summarizes the key techniques used for purity and homogeneity assessment:
| Technique | Purpose |
| HPLC/GC | Quantify purity and detect impurities. omicsonline.orgbirchbiotech.com |
| LC-MS/GC-MS | Identify impurities and degradation products. omicsonline.org |
| NMR Spectroscopy | Confirm structure and detect structural impurities. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. |
This table outlines the primary analytical methods for verifying the purity and homogeneity of a chemical compound.
Structural Elucidation and Analytical Characterization of Anhydroperforine
Spectroscopic Approaches for Structural Determination
The structural elucidation of anhydroperforine is primarily achieved through the comprehensive application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques, when used in concert, allow for an unambiguous assignment of the chemical structure.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like this compound, a suite of 1D and 2D NMR experiments is employed to piece together its complex architecture.
One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of protons and carbons in a molecule.
The ¹H NMR spectrum reveals the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. Protons in different electronic environments resonate at different frequencies, providing clues about their functional group and proximity to electronegative atoms or aromatic rings. The splitting patterns arise from spin-spin coupling between neighboring protons and offer insights into the connectivity of the proton network.
The ¹³C NMR spectrum displays the chemical shifts of each unique carbon atom. The chemical shift values indicate the hybridization (sp³, sp², sp) and the electronic environment of the carbons. For instance, carbons in aromatic rings and those double-bonded to other atoms (alkenes, carbonyls) appear at a lower field (higher ppm) compared to saturated, sp³-hybridized carbons.
Table 1: Hypothetical ¹H NMR Data for this compound *
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Typical Aromatic Region (7.0-8.5) | m | 4H | Aromatic Protons |
| Typical Furan (B31954) Region (6.5-7.5) | m | 2H | Furan Protons |
| Typical Aliphatic/N-Alkyl Region (2.0-4.5) | m | 6H | Aliphatic Protons |
| Typical Methoxy (B1213986) Region (3.5-4.0) | s | 3H | -OCH₃ |
Note: This table is illustrative, based on the general structure of furoquinoline alkaloids, as specific public data for this compound is limited.
Table 2: Hypothetical ¹³C NMR Data for this compound *
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 160-165 | Quaternary | C=N |
| 105-155 | Quaternary/CH | Aromatic/Furan Carbons |
| 55-65 | CH₃ | Methoxy Carbon |
| 20-50 | CH₂ | Aliphatic Carbons |
Note: This table is illustrative, based on the general structure of furoquinoline alkaloids, as specific public data for this compound is limited.
Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular skeleton.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are spin-spin coupled, typically over two to three bonds. It is instrumental in identifying adjacent protons and tracing out proton-proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This powerful experiment allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. This is a key experiment for piecing together the carbon skeleton by connecting different spin systems and identifying quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule by observing through-space dipolar interactions.
Modern NMR spectroscopy often utilizes pulsed field gradients (PFGs) to improve data quality. PFGs are used for coherence selection and artifact suppression, leading to cleaner spectra with reduced solvent signals and other unwanted peaks. This is particularly beneficial for complex 2D experiments, allowing for more reliable data interpretation.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is essential for the structural elucidation of unknown compounds like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of the molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm its molecular formula, providing a crucial piece of the structural puzzle that complements the connectivity information obtained from NMR.
Mass Spectrometry (MS) Techniques
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. uzicps.uznih.gov In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. dntb.gov.ua This process provides detailed structural information about the precursor ion. uzicps.uz
For furanoquinoline alkaloids, mass spectrometry is a key analytical tool. The fragmentation patterns are often characteristic of the core ring system and its substituents. herbmedpharmacol.comrjpharmacognosy.ir While specific MS/MS fragmentation data for this compound is not extensively detailed in publicly available literature, the general fragmentation behavior of related furanoquinoline alkaloids provides a strong basis for predicting its fragmentation pathways.
Common fragmentation patterns for furanoquinoline alkaloids include the loss of small neutral molecules such as carbon monoxide (CO), methyl radicals (•CH3), and molecules related to the substituents on the quinoline (B57606) ring. herbmedpharmacol.commdpi.com For instance, alkaloids with methoxy groups often show a characteristic loss of a methyl radical. rjpharmacognosy.ir The fragmentation of the furan ring itself can also lead to characteristic product ions. herbmedpharmacol.com In the analysis of complex mixtures, such as plant extracts, MS/MS provides the specificity needed to distinguish between different, often isomeric, alkaloids. orgchemboulder.com
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure/Description |
| [M+H]+ | [M+H - CH3]+ | •CH3 | Loss of a methyl radical from a methoxy group. |
| [M+H]+ | [M+H - CO]+ | CO | Loss of carbon monoxide from the quinolone ring. |
| [M+H]+ | [M+H - C3H6]+ | C3H6 | Loss of propene from the prenyl group. |
| [M+H]+ | [M+H - C4H8]+ | C4H8 | Loss of isobutylene (B52900) from the prenyl group. |
Note: This table is based on the general fragmentation patterns of furanoquinoline alkaloids and represents predicted, not experimentally confirmed, fragmentation for this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of organic compounds, providing information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. libretexts.org Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule. pressbooks.pub
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| ~1640 | C=O stretch | Quinolone carbonyl |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1100 | C-O stretch | Furan ring |
Note: The values in this table are approximate and based on typical ranges for the specified functional groups in similar molecules. orgchemboulder.comlibretexts.orgvscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgwashington.edu The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule, particularly the extent of conjugation. libretexts.org Furanoquinoline alkaloids typically exhibit several strong absorption bands in the UV region due to their extended aromatic and conjugated systems. amazonaws.comspcmc.ac.in The UV spectrum of this compound would be expected to be similar to that of other furanoquinoline alkaloids, with λmax values indicative of its π-π* electronic transitions.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent
| λmax (nm) | Type of Electronic Transition |
| ~250 | π → π |
| ~320 | π → π |
| ~350 | π → π* |
Note: These values are typical for furanoquinoline alkaloids and are presented as an estimation for this compound. amazonaws.comspcmc.ac.in
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry. thieme-connect.de
While the structures of several related furanoquinoline and isoquinoline (B145761) alkaloids have been determined using X-ray crystallography, there is no publicly available evidence to confirm that the crystal structure of this compound has been elucidated by this method. nih.govresearchgate.netresearchgate.net The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound, which can be a significant challenge. researchgate.net Should a crystal structure for this compound become available, it would provide the most definitive depiction of its solid-state conformation.
Advanced Analytical Methodologies for Research Purity and Identity
The analysis of this compound, particularly within complex matrices such as plant extracts, necessitates the use of advanced analytical techniques that offer high resolution, sensitivity, and specificity.
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of alkaloids.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. pressbooks.pub This technique is highly suited for the analysis of thermally labile and non-volatile compounds like many alkaloids. mdpi.com In the context of Haplophyllum alkaloids, LC-MS allows for the separation of individual compounds from a complex mixture, followed by their identification based on their mass-to-charge ratio. researchgate.netnih.gov LC-MS/MS, a further extension, provides structural information through fragmentation, enhancing the confidence of identification. vscht.czmdpi.com A typical LC-MS method for the analysis of furanoquinoline alkaloids would involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. dntb.gov.ua While many alkaloids are not sufficiently volatile for direct GC-MS analysis, some less polar or derivatized alkaloids can be analyzed by this method. rjpharmacognosy.irresearchgate.net GC-MS has been used to analyze the volatile components of Haplophyllum species, and in some cases, alkaloids have been detected. rjpharmacognosy.irrjpharmacognosy.ir The method involves separating compounds in a gaseous mobile phase as they pass through a capillary column, followed by mass spectrometric detection. dntb.gov.ua
Chromatographic Fingerprinting and Profiling
Chromatographic fingerprinting is a quality control method used to assess the consistency and identity of herbal materials. scielo.br This approach generates a characteristic profile, or "fingerprint," of the chemical constituents of a sample.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a widely used technique for the fingerprinting of herbal extracts due to its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. scielo.brub.edu For the analysis of Haplophyllum alkaloids, HPTLC can be used to create a fingerprint that is characteristic of a particular species or extract. cabidigitallibrary.org The developed HPTLC plate, when viewed under UV light or after treatment with a visualizing reagent (like Dragendorff's reagent for alkaloids), shows a pattern of spots, each corresponding to a different compound. cabidigitallibrary.org This fingerprint can be used to identify the presence of this compound and other alkaloids and to check for adulteration. scielo.br
Quantitative Analysis Techniques (e.g., HPLC-UV, LC-MS/MS)
Accurate quantification of this compound is crucial for various research purposes. High-performance liquid chromatography (HPLC) coupled with UV or MS/MS detection are the methods of choice for this task.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantitative analysis of compounds that possess a UV chromophore, such as furanoquinoline alkaloids. nih.gov The method involves separating the analyte on an HPLC column and detecting its absorbance of UV light at a specific wavelength. tandfonline.com The concentration of the analyte is determined by comparing its peak area or height to that of a calibration curve prepared with known concentrations of a reference standard. tandfonline.com While a specific validated HPLC-UV method for this compound is not detailed in the available literature, methods for the quantification of other Haplophyllum alkaloids, such as haplopine (B131995) and skimmianine (B1681810), have been developed and could be adapted for this compound. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for highly sensitive and selective quantitative analysis. researchgate.netshimadzu.com By using multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor-to-product ion transition for the analyte of interest. This high degree of specificity minimizes interference from the sample matrix, allowing for very low limits of detection and quantification. mdpi.comshimadzu.com The development of a quantitative LC-MS/MS method for this compound would involve optimizing the chromatographic separation and identifying unique and intense MRM transitions. Although a specific validated method for this compound is not published, the principles for developing such a method for alkaloids are well-established. mdpi.commdpi.com
Chemical Synthesis and Derivatization Strategies for Anhydroperforine Analogues
Total Synthesis Approaches to Anhydroperforine
The complete chemical synthesis of a natural product from simple, commercially available starting materials is known as total synthesis. researchgate.net This process is often a driving force for the development of new synthetic methods and strategies. researchgate.net For a molecule like this compound, which belongs to the pyranoquinoline class of alkaloids, several general approaches can be considered.
Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. It involves breaking down the target molecule into simpler precursor structures, known as synthons, through a series of "disconnections." researchgate.netrroij.com These disconnections represent the reverse of known chemical reactions.
For a pyranoquinoline scaffold, such as that in this compound, key disconnections would likely involve the strategic cleavage of the pyran and quinoline (B57606) ring systems. Common strategies for the synthesis of pyranoquinolines include multicomponent cyclizations, bimolecular cyclizations, and intramolecular cyclizations. researchgate.net
Hypothetical Retrosynthetic Analysis for a Pyranoquinoline Core: A plausible retrosynthetic strategy for a generic pyranoquinoline core might involve:
Disconnection of the Pyran Ring: This could lead back to a substituted quinoline with a side chain suitable for cyclization. For instance, a hydroxyquinoline and a suitable three-carbon electrophile could be envisioned as precursors.
Disconnection of the Quinoline Ring: The quinoline ring itself can be deconstructed via established methods like the Combes, Conrad-Limpach, or Friedländer synthesis, which typically involve the condensation of anilines with β-dicarbonyl compounds or α-methylene ketones.
| Target Fragment | Key Disconnection | Potential Precursors | Relevant Synthetic Methodologies |
| Pyranoquinoline | C-O and C-C bonds of the pyran ring | Hydroxyquinoline, α,β-unsaturated aldehyde/ketone | Michael Addition followed by intramolecular cyclization |
| Quinoline | Bonds forming the pyridine (B92270) ring fused to benzene (B151609) | Substituted aniline, β-diketone | Conrad-Limpach or Knorr quinoline synthesis |
The pursuit of complex natural products often necessitates the invention of new chemical reactions. For pyranoquinolines, recent research has focused on developing efficient and environmentally friendly methods. These include the use of nanocatalysts, such as CuMnxOy-GO, in one-pot multicomponent reactions to construct the pyranoquinoline framework. researchgate.net Another innovative approach involves a site-selective electrophilic cyclization of pyranoquinolines to generate pyrrolo[1,2-a]quinolines, demonstrating the potential for further structural diversification. nih.govacs.org
Many biologically active alkaloids are chiral, meaning their therapeutic efficacy is dependent on their specific three-dimensional arrangement (stereochemistry). Stereoselective synthesis aims to produce a single desired stereoisomer. For alkaloids with chiral centers, this is a critical aspect of their synthesis.
In the context of furoquinoline alkaloids, which are structurally related to pyranoquinolines, stereoselectivity has been introduced through methods like asymmetric epoxidation of a precursor, leading to enantiopure alkaloids. Such strategies could be adapted for the synthesis of chiral this compound analogues. The use of chiral catalysts or auxiliaries in key bond-forming reactions is a common approach to induce stereoselectivity.
Development of Novel Synthetic Methodologies
Semi-Synthesis from Natural Precursors
Semi-synthesis involves the chemical modification of a naturally occurring compound to create new derivatives. mdpi.compreprints.org This approach can be more efficient than total synthesis if a suitable, abundant natural precursor is available. For instance, the furoquinoline alkaloid 7-isopentenyloxy-γ-fagarine has been used as a precursor for the asymmetric synthesis of other enantiopure alkaloids like evoxine (B1671825) and anhydroevoxine.
Should a closely related and more abundant alkaloid be isolated from Haplophyllum species, it could potentially serve as a starting point for the semi-synthesis of this compound through a series of chemical transformations.
Design and Synthesis of this compound Structural Analogues
Creating structural analogues of a natural product is a key strategy in medicinal chemistry to improve its properties, such as potency and selectivity, or to reduce side effects.
Rational drug design involves creating new molecules based on an understanding of the biological target. mdpi.compreprints.org For quinoline-based compounds, this often involves modifying the quinoline scaffold to enhance its interaction with a specific receptor or enzyme. researchgate.net Strategies include:
Isosteric Replacement: Replacing certain atoms or groups with others that have similar size and electronic properties.
Scaffold Hopping: Replacing the core structure with a different one that maintains the key pharmacophoric features.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds and testing their biological activity to identify which parts of the molecule are crucial for its function.
For this compound, a library of analogues could be designed by systematically modifying the substituents on the quinoline and pyran rings. For example, altering the substitution pattern on the aromatic ring could influence the molecule's electronic properties and its ability to engage in specific interactions with biological targets. mdpi.com
Synthetic Routes for Specific Derivatizations (e.g., halogenation, nitration, amino-derivatization)
The generation of this compound analogues through specific derivatizations such as halogenation, nitration, and amino-derivatization is a key strategy for modifying its chemical properties. These modifications can influence the molecule's biological activity and pharmacokinetic profile.
Halogenation:
Bromination of quinoline alkaloids related to this compound has been studied, and the reaction outcomes are highly dependent on the solvent used. uzicps.uz For instance, the bromination of haplophyllidine (B94666), a related alkaloid, using molecular bromine or N-bromosuccinimide (NBS) can lead to intramolecular cyclization, forming complex polycyclic structures. researchgate.net In polar solvents, the formation of a stable bromonium cation results in a mixture of bromo-derivatives. uzicps.uz Conversely, conducting the reaction in a less polar solvent like chloroform (B151607) can favor the formation of a more stable σ-complex, leading to a different product distribution. uzicps.uz While specific examples for the direct halogenation of this compound are not extensively detailed, the principles observed with related alkaloids like haplophyllidine suggest that solvent choice is a critical parameter in controlling the regioselectivity of the halogenation. uzicps.uzuzicps.uz
Nitration:
The nitration of this compound has been achieved using various nitrating mixtures. uzicps.uzresearchgate.netdntb.gov.uadntb.gov.uascispace.com One documented method involves dissolving the parent alkaloid, haplophyllidine, in concentrated acetic acid and then adding a nitrating mixture of nitric acid (HNO₃) and acetic acid (CH₃COOH) with stirring. uzicps.uz The reaction is carried out at an elevated temperature of 65-70℃ for 6 hours, resulting in a mixture of substances that includes this compound. uzicps.uz Another approach involves the direct nitration of related quinoline alkaloids using a mixture of nitric acid and sulfuric acid (H₂SO₄), which has been shown to yield nitrated products. uzicps.uz The specific position of nitration on the quinoline ring system can be influenced by the reaction conditions and the substrate-to-nitrating-mixture ratio. researchgate.net
Amino-derivatization:
The introduction of an amino group can be a valuable modification for creating analogues with altered properties. While direct amino-derivatization of this compound is not explicitly described in the reviewed literature, a common strategy for introducing amino groups into aromatic systems is through the reduction of a nitro group. For example, in the synthesis of other heterocyclic compounds, nitro derivatives are reduced to their corresponding amino compounds using reagents like tin(II) chloride (SnCl₂). dntb.gov.ua This two-step sequence of nitration followed by reduction provides a viable, albeit indirect, route to amino-derivatized analogues of this compound.
Derivatization is a crucial step for compounds like amino acids, which are polar, to make them more volatile and less reactive for analysis by gas chromatography. researchgate.net Common derivatization techniques include silylation, acylation, and alkylation, which replace active hydrogens on functional groups like -OH, -NH₂, and -SH with nonpolar moieties. libretexts.org For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. For the analysis of amine-containing compounds, various derivatizing agents such as Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl are used to enhance detection and separation in liquid chromatography. shimadzu.comnih.govmyfoodresearch.com
Table 1: Examples of Derivatization Reactions for Quinoline Alkaloids
| Derivatization Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Nitration | HNO₃ + CH₃COOH, 65-70℃, 6h | Nitro-derivatives | uzicps.uz |
| Nitration | HNO₃ + H₂SO₄, 20-25℃ | Nitro-derivatives | uzicps.uz |
| Bromination | Molecular bromine in chloroform | Bromo-derivative (via σ-complex) | uzicps.uz |
| Bromination | NBS in DMF, 0-5℃ then room temp. | Bromo-derivatives | uzicps.uz |
| Amino-derivatization (indirect) | 1. Nitration 2. SnCl₂ reduction | Amino-derivatives | dntb.gov.ua |
Parallel Synthesis and High-Throughput Chemistry Applications
Parallel synthesis and high-throughput chemistry are powerful tools for accelerating the discovery of new bioactive molecules by rapidly generating large libraries of related compounds. sigmaaldrich.comnih.govmt.com These approaches allow for the simultaneous synthesis of tens to hundreds of analogues, which can then be screened for desired properties. combichemistry.com
For a molecule like this compound, parallel synthesis would involve reacting a common core structure with a diverse set of building blocks to create a library of analogues with variations at specific positions. combichemistry.com This can be performed using either solid-phase or solution-phase techniques. mt.commdpi.com In solid-phase synthesis, the starting material is attached to an insoluble support, allowing for the easy removal of excess reagents and byproducts through simple washing steps. mt.commdpi.com Solution-phase parallel synthesis, on the other hand, relies on the use of reliable reactions that proceed to completion, with purification often achieved through extraction or other simplified methods. combichemistry.com
High-throughput screening (HTS) is then employed to evaluate the biological activity of the synthesized library. sigmaaldrich.comstanford.edu This involves automated assays that can test thousands of compounds in a short period. For this compound analogues, HTS could be used to identify compounds with enhanced potency, selectivity, or other desirable pharmacological properties. Techniques like fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy can be particularly useful in HTS, as the absence of spectral overlap allows for the screening of large mixtures of compounds. nih.gov
The combination of parallel synthesis and HTS allows for a more systematic exploration of the chemical space around the this compound scaffold. uniroma1.itrsc.org This can lead to the identification of structure-activity relationships (SAR) and the optimization of lead compounds more efficiently than traditional, sequential synthesis methods. combichemistry.com
Computational Chemistry in Synthetic Planning and Analogue Generation
Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry, offering methods to analyze, predict, and design chemical processes and molecular properties. mtu.edukaust.edu.sa
In Silico Retrosynthesis and Forward Synthesis Planning
In silico retrosynthesis involves the use of computer algorithms to deconstruct a target molecule into simpler, commercially available starting materials. nih.govfrontiersin.orgmit.eduengineering.org.cn This process helps chemists to identify potential synthetic routes and to evaluate their feasibility before committing to laboratory work. arxiv.orgyoutube.com For a complex molecule like this compound, retrosynthesis software can propose multiple disconnection strategies, highlighting key bond formations and potential synthetic challenges. synthiaonline.com These programs often utilize large databases of known chemical reactions to suggest transformations and can score the proposed routes based on factors like reaction yield, atom economy, and the cost of starting materials. engineering.org.cn
Forward synthesis planning, the counterpart to retrosynthesis, uses computational models to predict the outcome of a chemical reaction given the starting materials and reagents. nih.gov This can be particularly useful for optimizing reaction conditions and for predicting the formation of side products. For the synthesis of this compound analogues, computational tools can help in selecting the most appropriate reagents and conditions to achieve the desired derivatization with high selectivity and yield.
Substructure Replacement and Diversity-Oriented Synthesis Rationales
Computational methods can play a significant role in diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse compound libraries to explore new areas of chemical space. researchgate.netosti.govnih.govrsc.orgcam.ac.uk Substructure replacement is a computational technique where parts of a molecule are replaced with other chemical fragments to generate novel analogues. For this compound, this could involve replacing a portion of the quinoline core or the side chain with various bioisosteric or structurally diverse fragments.
Computational tools can guide the selection of these fragments based on desired properties, such as improved binding affinity to a biological target or enhanced pharmacokinetic properties. By analyzing the structural and electronic properties of the parent molecule and the proposed fragments, these tools can help to rationalize the design of a diverse library of this compound analogues. This approach, combined with high-throughput synthesis and screening, can significantly accelerate the discovery of new lead compounds.
Biosynthesis and Metabolic Pathways of Anhydroperforine
Identification of Biosynthetic Precursors
The biosynthesis of quinoline (B57606) alkaloids, such as anhydroperforine, primarily originates from amino acids, isoprenoids, and lipids. mdpi.com The core quinoline structure is typically derived from anthranilic acid, which itself is a product of the shikimate pathway, starting from chorismate. researchgate.netnih.govrsc.org Tryptophan is a key precursor, undergoing a series of enzymatic reactions to form 3-hydroxyanthranilic acid. researchgate.net This is then condensed with malonyl-SCoA and cyclized to form the fundamental quinoline alkaloid structure. researchgate.net
Another significant precursor is mevalonic acid, which is involved in the formation of the isoprenoid units often attached to the quinoline skeleton. rsc.org These isoprenoid side chains can undergo further modifications, such as cyclization, to form additional rings like furan (B31954) or pyran structures, which are characteristic of many quinoline alkaloids. clockss.org
| Precursor | Originating Pathway | Role in this compound Biosynthesis |
| Tryptophan | Shikimate Pathway | Serves as the initial building block for the quinoline ring structure. researchgate.net |
| Anthranilic Acid | Shikimate Pathway (from chorismate) | A key intermediate derived from tryptophan that forms the core of the quinoline ring. researchgate.netnih.govrsc.org |
| 3-Hydroxyanthranilic Acid | Tryptophan Metabolism | Condenses with Malonyl-SCoA to initiate the formation of the quinoline alkaloid. researchgate.net |
| Malonyl-SCoA | Fatty Acid Synthesis | Provides a two-carbon unit for the condensation reaction with 3-hydroxyanthranilic acid. researchgate.net |
| Mevalonic Acid | Mevalonate (B85504) Pathway | Precursor for the isoprenoid side chains attached to the quinoline nucleus. rsc.org |
Enzymatic Steps and Key Biotransformations in Vivo
The in vivo synthesis of this compound involves a series of enzymatic steps that transform the initial precursors into the final complex molecule. These biotransformations often involve oxidation, reduction, hydrolysis, and cyclization reactions. wikipedia.org
The initial step is the condensation of 3-hydroxyanthranilic acid with malonyl-SCoA, followed by a cyclization reaction to form the basic quinoline ring. researchgate.net An isoprene (B109036) unit, derived from mevalonic acid, is then introduced into the 2,4-dihydroxyquinoline structure. rsc.org This is followed by oxidative cyclization to form an isopropylfuranoquinoline intermediate. rsc.org The final steps may involve demethylation and other modifications to yield this compound.
Key enzymes involved in these transformations include synthetases, which catalyze the condensation reactions, and various oxidoreductases, such as cytochrome P450 monooxygenases, which are crucial for the oxidative steps. wikipedia.org
Genetic and Molecular Basis of Biosynthetic Enzymes
The enzymes responsible for the biosynthesis of quinoline alkaloids are encoded by specific genes that have been identified and characterized in some producer organisms. For instance, studies on other complex natural products have revealed that the genes for biosynthetic pathways are often clustered together on the chromosome. This allows for coordinated regulation of the entire pathway.
While specific genes for this compound biosynthesis are not extensively documented, research on related pathways, such as those for polyketide synthesis, provides a model. For example, the discovery of a polyketide synthase (PKS) gene, MuPKS, in budgerigars and its role in pigment production highlights how a single gene can be responsible for the synthesis of complex molecules. nih.gov It is plausible that a similar genetic architecture, involving PKS or non-ribosomal peptide synthetase (NRPS) gene clusters, underlies this compound biosynthesis.
Comparative Biosynthetic Pathways of Related Quinoline Alkaloids
The biosynthesis of this compound shares common pathways with other quinoline alkaloids. Many of these alkaloids, isolated from the Rutaceae family, feature a C5 unit attached to the quinoline skeleton. clockss.org This C5 unit, often originating from the mevalonate pathway, can undergo various cyclizations to form furan or pyran rings. clockss.org
For example, furoquinoline alkaloids are thought to be formed by the elimination of a C3 unit from quinoline alkaloids that possess a furan ring. clockss.org The diversity of quinoline alkaloids arises from variations in the cyclization patterns and subsequent enzymatic modifications of the isoprenoid side chain. This suggests a branching pathway where a common intermediate can be channeled towards the synthesis of different but related alkaloids.
| Alkaloid Type | Key Biosynthetic Feature | Relationship to this compound Pathway |
| Furoquinoline Alkaloids | Possess a furan ring formed by cyclization of an isoprenoid side chain. clockss.org | Share the initial steps of quinoline ring formation and isoprenoid unit attachment. rsc.orgclockss.org |
| Pyranoquinoline Alkaloids | Contain a pyran ring, also formed from an isoprenoid precursor. clockss.org | Diverge from the this compound pathway at the cyclization step of the isoprenoid unit. clockss.org |
| Simple Quinoline Alkaloids | Lack complex side chains or additional rings. nih.gov | Represent earlier intermediates in the more complex biosynthetic pathways. |
Metabolic Fate and Biotransformation in Non-Clinical Models
The study of a compound's metabolic fate, or biotransformation, is crucial for understanding its activity and potential toxicity. wuxiapptec.com In non-clinical models, such as animal studies or in vitro systems using liver microsomes or hepatocytes, the metabolism of xenobiotics like this compound is investigated. pharmaron.comnih.gov
Drug metabolism typically occurs in two phases. wikipedia.org Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose polar functional groups. wikipedia.org These reactions are often catalyzed by cytochrome P450 enzymes. wikipedia.org Phase II reactions involve the conjugation of the modified compound with endogenous molecules like glucuronic acid, sulfate, or glutathione, making them more water-soluble and easier to excrete. wikipedia.org
While specific studies on the metabolic fate of this compound are limited, it is expected to undergo similar biotransformations. The quinoline ring and any side chains would be susceptible to hydroxylation, demethylation, and subsequent conjugation. Understanding these pathways is essential for predicting its pharmacokinetic properties in humans. mdpi.com
Biotechnological Approaches for Enhanced Production
The production of valuable phytochemicals like this compound can be enhanced using biotechnological methods. researchgate.net Plant cell and organ cultures offer a sustainable and controlled environment for producing secondary metabolites. researchgate.netmdpi.com
Several strategies can be employed to boost production:
Elicitation: The addition of elicitors, which are compounds that trigger defense responses in plants, can stimulate the biosynthesis of secondary metabolites. mdpi.com
Metabolic Engineering: Modifying the genetic makeup of the producer organism can enhance the expression of key biosynthetic enzymes or block competing pathways. This can involve introducing new genes or altering the regulation of existing ones.
Optimization of Culture Conditions: Fine-tuning the growth medium, pH, temperature, and other environmental factors can significantly improve the yield of the desired compound. srce.hr
Adventitious Root Cultures: These cultures are known for their genetic stability and high biosynthetic capacity, making them a promising system for the continuous production of phytochemicals. researchgate.net
Mechanistic Investigations of Anhydroperforine S Biological Interactions in Vitro and Cellular Studies
Molecular Target Identification and Validation
The precise molecular targets of anhydroperforine are the subject of ongoing research. Preliminary investigations have explored its interactions with key biological macromolecules, including proteins and nucleic acids, as well as its effects on cellular membranes.
While comprehensive data on this compound's direct protein binding and enzyme inhibition is limited, related alkaloids have shown activity in these areas. For instance, protopine, another alkaloid, has been shown to inhibit acetylcholinesterase activity in a dose-dependent and reversible manner. researchgate.net This suggests that alkaloids with similar core structures may possess the potential to interact with enzymatic targets. The search for selective agonists for various receptor types is an active area of research, as evidenced by studies on adenosine (B11128) receptor (AR) agonists. uzicps.uz
Further research is necessary to determine if this compound directly binds to and modulates the function of specific enzymes or receptors. The development of new drugs often involves understanding the structure-affinity relationship at various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors for antipsychotics. nih.gov
Molecular modeling studies have been employed to estimate the capability of this compound and related compounds to bind to DNA. researchgate.net Research on similar heterocyclic compounds has shown the ability to suppress the synthesis of nucleic acids. uzicps.uz The interaction of small molecules with DNA is a critical aspect of their potential biological activity. For example, the Ah (dioxin) receptor, when bound to a ligand, interacts with specific DNA sequences known as xenobiotic responsive elements (XREs). nih.gov
Table 1: Investigated Molecular Interactions of this compound and Related Compounds
| Compound/System | Interaction Studied | Method | Finding |
|---|---|---|---|
| This compound | DNA Binding | Molecular Modeling | Capability to bind DNA estimated. researchgate.net |
| Related Heterocyclic Compounds | Nucleic Acid Synthesis | Not Specified | Suppression of nucleic acid synthesis observed. uzicps.uz |
| Ah Receptor | DNA Binding | Not Specified | Ligand-bound receptor interacts with xenobiotic responsive elements (XREs). nih.gov |
The interaction of small molecules with cellular membranes can significantly influence their biological effects. The lipid composition of a membrane can determine the conformation and interaction of membrane-bound proteins. nih.gov For example, the interaction between the peripheral membrane protein α-Synuclein and the VDAC nanopore is modulated by the lipid environment. nih.gov
Studies on fatty acids have shown that they can alter the elastic properties of lipid bilayers. nih.gov For instance, deprotonated fatty acids can increase bilayer elasticity by adsorbing at the bilayer/solution interface. nih.gov Anionic lipids within host cell membranes can also play a role in processes like viral fusion. nih.gov While direct studies on this compound's interaction with membrane and lipid systems are not extensively documented, the behavior of other amphiphilic molecules suggests this is a plausible area for its biological activity.
Nucleic Acid Interactions (e.g., DNA/RNA binding)
Cellular Mechanistic Assays
Cellular assays provide a functional context for the molecular interactions of a compound, offering insights into how it modulates cellular pathways and where it localizes within the cell.
The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their effects. These pathways, which are often complex and interconnected, involve cascades of protein phosphorylation and dephosphorylation events that regulate cellular processes. nih.gov The activation or inhibition of these pathways can be investigated using techniques like western blotting to detect changes in protein phosphorylation. youtube.com
Apoptosis, or programmed cell death, is a critical cellular process regulated by intricate signaling pathways, and its dysregulation is implicated in numerous diseases. nih.gov The modulation of these apoptotic pathways is a significant area of therapeutic research. nih.gov While specific studies detailing this compound's effect on particular signaling cascades or gene expression are not widely available, related alkaloids have been noted to influence gene expression. infanata.info For instance, some compounds can down-regulate the expression of pro-inflammatory genes. infanata.info
Table 2: Examples of Cellular Pathway Modulation by Bioactive Compounds
| Modulator Type | Pathway/Process Affected | Effect |
|---|---|---|
| Kinase Inhibitors | Signaling Cascades | Reduction in protein phosphorylation. youtube.com |
| Apoptosis Inducers | Apoptotic Pathways | Activation of programmed cell death. nih.gov |
| Gene Expression Modulators | Pro-inflammatory Gene Expression | Down-regulation of gene expression. infanata.info |
The specific location of a compound within a cell is crucial to its mechanism of action. The subcellular localization of proteins, for example, is often determined by specific motifs within their structure, such as N-terminal amphipathic helices. nih.gov These motifs can direct the protein to particular cellular compartments, like the Golgi apparatus or endosomes, independent of GTP binding. nih.gov While there is no specific information available on the subcellular localization of this compound, understanding where it accumulates within the cell is a critical next step in elucidating its biological function.
High-Content Screening for Cellular Phenotypes
High-content screening (HCS) is a powerful methodology that combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in cells. wikipedia.orgnih.gov This approach allows for the quantitative analysis of complex cellular phenotypes in response to chemical compounds. alitheagenomics.compharmaron.com In the study of this compound, HCS could be employed to gain a deeper understanding of its effects on cellular morphology and function.
In a hypothetical HCS experiment, a panel of human cancer cell lines could be treated with varying concentrations of this compound. Automated imaging systems, such as the Opera Phenix Plus, could then capture fluorescence-based images of the cells stained with multiple dyes to highlight different subcellular structures (e.g., nucleus, cytoskeleton, mitochondria). revvity.com Image analysis software would then quantify various phenotypic parameters.
Table 1: Hypothetical High-Content Screening Data for this compound
| Cell Line | Parameter Measured | Observation with this compound | Potential Implication |
|---|---|---|---|
| HeLa | Nuclear Size/Morphology | Increased nuclear condensation | Apoptosis induction |
| A549 | Cytoskeletal Integrity | Disruption of actin filaments | Anti-metastatic potential |
| U2OS | Mitochondrial Membrane Potential | Dose-dependent decrease | Induction of mitochondrial stress |
Structure-Activity Relationship (SAR) Studies: In Vitro Mechanistic Insights
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. wikipedia.orgcollaborativedrug.com By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key molecular features, or pharmacophores, that are essential for its effects. slideshare.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models can then be used to predict the activity of new, unsynthesized compounds. youtube.com For this compound, a QSAR model could be developed by synthesizing a library of derivatives with modifications at various positions of the quinoline (B57606) ring system.
The biological activity of these derivatives (e.g., IC50 values against a specific cancer cell line) would be determined experimentally. A range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. nih.gov Using statistical methods like Genetic Algorithm-Partial Least Squares (GA-PLS), a QSAR equation would be generated. nih.gov
Table 2: Example of a 2D-QSAR Model for this compound Derivatives
| Model Type | Statistical Parameters | Descriptors Involved | Interpretation |
|---|
Elucidation of Pharmacophore Models
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. youtube.com Pharmacophore models for this compound can be developed using ligand-based or structure-based approaches. slideshare.netnih.gov In a ligand-based approach, a set of active this compound analogs would be conformationally analyzed and superimposed to identify common chemical features. frontiersin.org
These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net The resulting pharmacophore hypothesis can guide the virtual screening of large compound libraries to identify new molecules with potentially similar biological activity. frontiersin.org
Table 3: Hypothetical Pharmacophore Features for this compound Activity
| Feature | Type | Location on Scaffold | Importance |
|---|---|---|---|
| 1 | Hydrogen Bond Acceptor | Nitrogen atom in the quinoline ring | Essential for target interaction |
| 2 | Aromatic Ring | The quinoline core | Pi-stacking interactions |
| 3 | Hydrophobic Group | Substituent at C4 | Enhances binding affinity |
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. uzicps.uz This method can be used to hypothesize the binding mode of this compound within the active site of a putative protein target. researchgate.net Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time and to analyze the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
For instance, if a specific kinase was identified as a potential target of this compound, the compound would be docked into the ATP-binding site of the kinase. The docking results would provide a binding score and a predicted binding pose. MD simulations would then refine this pose and calculate the binding free energy, offering a more accurate estimation of the binding affinity. researchgate.net
Development and Application of this compound-Based Chemical Probes
Chemical probes are specialized molecules used to study biological systems, often by identifying the targets of a bioactive compound. nih.gov Developing a chemical probe based on the this compound structure would be a crucial step in elucidating its mechanism of action.
Synthesis of Tagged this compound Derivatives for Target Engagement Studies
To create a chemical probe, the this compound molecule would be chemically modified to include a "tag" without significantly disrupting its biological activity. nih.gov This tag can be a reporter group (like a fluorophore) for imaging or an affinity handle (like biotin (B1667282) or an alkyne) for pull-down experiments. enamine.net
For example, an this compound derivative could be synthesized with a terminal alkyne group. This alkyne tag allows for the use of "click chemistry" to attach a biotin molecule after the probe has interacted with its cellular targets. The biotinylated complexes can then be isolated using streptavidin beads, and the bound proteins can be identified by mass spectrometry. This approach, known as activity-based protein profiling, can reveal the direct molecular targets of this compound within the cell.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Fluorescent Probes for Cellular Imaging and Live-Cell Analysis
The development of fluorescent probes derived from natural products like this compound would be a critical step toward visualizing its subcellular localization and dynamic interactions within living cells. This would involve the chemical synthesis of this compound analogues tagged with a fluorophore. The choice of fluorophore would be crucial, with considerations for photostability, quantum yield, and minimal perturbation of the this compound scaffold's biological activity.
Should such probes be developed, they could be employed in various live-cell imaging techniques, such as confocal microscopy, to monitor the uptake, distribution, and potential target engagement of this compound in real-time. This would provide invaluable insights into its mechanism of action at a cellular level. However, at present, no such research has been reported.
Potential Research Applications of Anhydroperforine and Its Derivatives
Use as a Chemical Biology Tool for Pathway Elucidation
Chemical probes are essential tools for dissecting complex biological pathways. chemrxiv.orgnih.govnih.govenamine.net These small molecules can be used to modulate the function of specific proteins, helping researchers to understand their roles in cellular processes. Although Anhydroperforine has not yet been developed into a chemical probe, its potential in this area is noteworthy.
The development of a chemical probe from a natural product like this compound would typically involve the synthesis of derivatives that incorporate a reporter tag, such as a fluorescent group or a photo-crosslinking moiety. enamine.netresearchgate.net For instance, a fluorescently labeled this compound derivative could be used to visualize its subcellular localization, providing clues about its potential molecular targets. Furthermore, the synthesis of this compound derivatives with photo-crosslinking groups could enable the identification of its binding partners within the cell through proteomic approaches. researchgate.net Given that related quinoline (B57606) alkaloids exhibit a range of biological activities, a chemical probe based on the this compound scaffold could be instrumental in elucidating the mechanisms underlying these effects.
Development as a Scaffold for Novel Chemical Entities in Research
The core structure of a molecule, often referred to as its scaffold, provides the framework for the three-dimensional arrangement of functional groups that interact with biological targets. jscimedcentral.com The concept of "scaffold hopping" involves modifying the core structure of a known active compound to generate novel chemical entities with potentially improved properties. jscimedcentral.com The tetrahydrofuranoquinoline scaffold of this compound presents a unique and relatively underexplored starting point for the design of new bioactive molecules. nih.gov
The synthesis of this compound derivatives could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. jscimedcentral.combbau.ac.inuzh.chyork.ac.ukuzicps.uz For example, a study on the bromination of the related alkaloid haplophylidine demonstrates that the quinoline alkaloid structure can be chemically modified. researchgate.net This suggests that a variety of derivatives of this compound could be synthesized to build a library of compounds for screening against various biological targets. The diverse biological activities reported for quinoline alkaloids, such as antimicrobial, antifungal, and cytotoxic effects, underscore the potential of the this compound scaffold in medicinal chemistry research. neu.eduextrasynthese.com
| Derivative Type | Potential Research Application | Rationale |
| Fluorescently Labeled | Pathway Elucidation | Visualization of subcellular localization and target engagement. |
| Photo-affinity Probe | Target Identification | Covalent labeling and identification of binding proteins. |
| Modified Side Chains | Scaffold Development | Exploration of structure-activity relationships (SAR) to improve potency and selectivity. |
| Ring-modified Analogs | Scaffold Hopping | Generation of novel chemical scaffolds with potentially new biological activities. |
Reference Compound in Natural Product Chemistry Studies
Phytochemical reference standards are crucial for the quality control and standardization of herbal medicines and for research in natural product chemistry. lifetechindia.comlgcstandards.comresearchgate.net These well-characterized compounds are used for the identification and quantification of chemical constituents in complex plant extracts. lifetechindia.com
This compound, as a distinct and isolable constituent of Haplophyllum species, has the potential to serve as a valuable phytochemical reference standard. nih.gov Its availability as a pure compound would facilitate the accurate chemical profiling of Haplophyllum extracts and the investigation of their traditional medicinal uses. Furthermore, having a reliable reference standard for this compound would be essential for any future studies on its biological activity and mechanism of action, ensuring the reproducibility and comparability of experimental results.
| Application Area | Utility of this compound as a Reference Standard |
| Quality Control of Herbal Products | To ensure the identity, purity, and consistency of Haplophyllum-based preparations. |
| Phytochemical Research | As a marker compound for chemotaxonomic studies of the Haplophyllum genus. |
| Pharmacological Studies | To enable accurate dosing and correlation of biological activity with a specific chemical entity. |
| Metabolomics | As a standard for the identification and quantification of this compound in complex biological samples. |
Applications in Chemoinformatic and Computational Drug Discovery Research
Computational methods, such as molecular docking and virtual screening, are powerful tools in modern drug discovery. nih.govyoutube.comyoutube.comnih.gov These techniques allow researchers to predict the binding of small molecules to protein targets and to screen large libraries of compounds for potential drug candidates. nih.govyoutube.com
While no specific computational studies on this compound have been reported, its defined three-dimensional structure makes it a suitable candidate for such in silico investigations. The tetrahydrofuranoquinoline scaffold of this compound could be used to perform virtual screening against various protein targets known to be modulated by other quinoline alkaloids. For example, molecular docking studies could be employed to predict the binding affinity of this compound and its hypothetical derivatives to targets such as enzymes or receptors implicated in diseases like cancer or infectious diseases. The results of these computational studies could then guide the synthesis of the most promising compounds for experimental validation, thereby accelerating the drug discovery process.
Challenges and Future Directions in Anhydroperforine Research
Methodological Advancements in Synthesis and Biosynthesis
A significant challenge in the study of Anhydroperforine is its efficient and scalable synthesis. Current methods often rely on the modification of related natural precursors. For instance, this compound can be obtained from Haplophyllidine (B94666), another alkaloid present in Haplophyllum perforatum, through reactions involving nitrating mixtures or bromination. uzicps.uzresearchgate.net One documented method involves the reaction of Haplophyllidine in a nitration mixture of nitric and sulfuric acid at room temperature, yielding this compound. uzicps.uz Another approach is the bromination of Haplophyllidine, which also leads to the formation of this compound. researchgate.net While these methods are useful for laboratory-scale production, they are dependent on the availability of the starting material, Haplophyllidine.
Future research should focus on developing de novo total synthesis routes that are not reliant on natural precursors. This would involve creating the entire molecular structure from simple, commercially available starting materials. Such synthetic strategies would allow for the production of larger quantities of this compound and also facilitate the creation of structural analogs for structure-activity relationship (SAR) studies. The development of green chemistry approaches for these syntheses, utilizing eco-friendly reagents and solvents, is also a critical future direction. ijpsjournal.com
On the biosynthesis front, it is understood that furoquinoline alkaloids, the class to which this compound belongs, are generally derived from anthranilic acid in plants of the Rutaceae family. eurekaselect.comsemmelweis.hu However, the specific enzymatic steps and regulatory networks governing the biosynthesis of this compound within Haplophyllum species remain to be fully elucidated. Future research employing techniques like isotope labeling studies and the identification and characterization of the enzymes involved in the biosynthetic pathway will be crucial. Unraveling this pathway could enable the use of synthetic biology approaches for its production.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Understanding the biological role and mechanism of action of this compound requires a holistic approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful strategy for a comprehensive mechanistic understanding. nisr.or.jp To date, while there have been metabolomic and transcriptomic studies on various medicinal plants, including those from the Rutaceae family, specific omics-based research focused on this compound is still in its nascent stages. sciencescholar.usnih.govmdpi.comfrontiersin.orgmdpi.com
Future research should involve integrated metabolomic and transcriptomic analyses of Haplophyllum perforatum under various conditions to identify genes and metabolic pathways that are correlated with this compound production. nih.govmdpi.com For example, a comparative analysis of high- and low-Anhydroperforine-producing plant chemotypes could reveal key regulatory genes and enzymes.
Proteomic studies can identify the protein targets with which this compound interacts within a cell, shedding light on its mechanism of action. By combining these omics datasets, researchers can construct a more complete picture of how this compound functions at a systemic level. This multi-omics approach has been successfully applied to other medicinal plants to uncover the biosynthesis of bioactive compounds and can serve as a blueprint for this compound research. nisr.or.jpdntb.gov.ua
Table 1: Application of Omics Technologies in Medicinal Plant Research
| Omics Technology | Application in Natural Product Research | Potential Application for this compound |
|---|---|---|
| Genomics | Identification of genes involved in biosynthetic pathways. | Sequencing the genome of Haplophyllum perforatum to identify candidate genes for this compound biosynthesis. |
| Transcriptomics | Studying gene expression changes in response to stimuli to find genes related to secondary metabolite production. | Analyzing the transcriptome of Haplophyllum species to identify differentially expressed genes correlated with this compound levels. frontiersin.org |
| Proteomics | Identifying proteins that interact with a natural product to determine its mechanism of action. | Identifying the protein targets of this compound to elucidate its biological function. |
| Metabolomics | Profiling the complete set of metabolites in a plant to understand its biochemistry. | Characterizing the metabolic profile of Haplophyllum perforatum to understand the metabolic network around this compound. nih.gov |
Overcoming Supply Limitations for Research Purposes
A major bottleneck for comprehensive research on many natural products, including this compound, is the limited supply of the pure compound. The reliance on extraction from wild-harvested or cultivated plants can be unsustainable and yield variable quantities of the desired alkaloid. researchgate.net The concentration of this compound in Haplophyllum perforatum can be influenced by various environmental and genetic factors, leading to inconsistencies in supply. sciencescholar.us
To overcome these limitations, future research should explore plant biotechnology and metabolic engineering approaches. The establishment of in vitro plant cell or shoot cultures of Haplophyllum species offers a controlled environment for consistent alkaloid production. rjpharmacognosy.irnih.gov Studies on Haplophyllum patavinum have demonstrated the feasibility of producing quinoline (B57606) and quinolone alkaloids in shoot cultures. nih.gov
Furthermore, the elucidation of the this compound biosynthetic pathway (as mentioned in section 9.1) would open the door for metabolic engineering in microbial hosts like Escherichia coli or yeast. nisr.or.jpnih.gov By transferring the relevant plant genes into these microorganisms, it may be possible to develop a fermentation-based production system, ensuring a stable and scalable supply of this compound for research and development. nisr.or.jp
Exploration of New Biological Interaction Modalities
While quinoline alkaloids are known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the specific biological interactions of this compound are not yet fully explored. researchgate.netsciencescholar.us Early research has pointed to the potential cytotoxic effects of related compounds, but a deeper understanding of this compound's molecular targets is needed. researchgate.net
Future research should focus on screening this compound against a wide range of biological targets to uncover novel activities. Modern approaches such as high-throughput screening and phenotypic screening can be employed. A particularly promising avenue is the use of in silico molecular docking studies. mdpi.comresearchgate.netmedsci.orgnih.gov This computational technique can predict the binding affinity of this compound to the three-dimensional structures of various proteins, helping to identify potential molecular targets and guide further experimental validation. nih.gov
Exploring new biological modalities could also involve investigating its potential role as a modulator of protein-protein interactions or its effects on epigenetic targets, which are increasingly recognized as important in drug discovery. The study of its structure-activity relationship through the synthesis and testing of analogs will also be crucial in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
Emerging Trends in Natural Product Research Relevant to this compound
The field of natural product research is continually evolving, and several emerging trends are highly relevant to the future study of this compound. One of the most significant is the application of artificial intelligence (AI) and machine learning in drug discovery. mdpi.comnih.govacs.org AI algorithms can be used to analyze large datasets from omics studies to identify novel drug targets and to predict the biological activities of natural products like this compound based on their chemical structure. mdpi.com Machine learning models can also be trained to optimize synthetic routes and predict the outcomes of chemical reactions. mdpi.com
Another key trend is the use of synthetic biology to engineer microorganisms for the production of complex natural products. nisr.or.jp As the biosynthetic pathway of this compound is unraveled, synthetic biology tools can be used to design and build microbial cell factories for its sustainable production. nisr.or.jp This approach not only addresses supply limitations but also allows for the creation of novel derivatives through combinatorial biosynthesis.
Finally, there is a growing interest in understanding the ecological roles of natural products. Investigating the function of this compound in its native plant, such as its role in defense against herbivores or pathogens, could provide valuable insights into its biological activities and potential applications.
Concluding Remarks
Summary of Key Academic Contributions
Academic research on anhydroperforine has successfully established its fundamental chemical and physical characteristics. Key contributions include its isolation and structural elucidation from its natural source, Haplophyllum perforatum. latoxan.com Investigations into its reactivity, particularly its behavior when subjected to strong acids and nitrating agents, have provided valuable insights into its chemical stability and the reactivity of its tetrahydrofuranoquinoline scaffold. researchgate.netscispace.com Furthermore, initial studies have indicated that this compound possesses biological activities such as sedative and analgesic effects, placing it within the broader context of pharmacologically relevant quinoline (B57606) alkaloids. ac-montpellier.frlatoxan.com
Outlook for Continued Research Trajectories
Future research on this compound is poised to expand upon these foundational findings. A primary trajectory involves the comprehensive exploration of its biological activities and mechanism of action. Given the broad therapeutic potential of quinoline alkaloids, systematic screening of this compound against various biological targets could unveil new pharmacological applications. researchgate.net Another promising avenue is the synthesis of novel derivatives. By modifying the this compound structure, researchers can investigate structure-activity relationships (SAR), potentially leading to the development of analogues with enhanced potency or novel biological functions. wikipedia.orgcollaborativedrug.com Elucidating its complete biosynthetic pathway in Haplophyllum species would also be a significant contribution, potentially enabling biotechnological production methods. Finally, developing a total chemical synthesis for this compound would provide a reliable source for further research and remove dependence on natural extraction. nih.govfrontiersin.org
Q & A
Q. What are the established methods for synthesizing Anhydroperforine, and how can researchers optimize purity and yield?
Methodological Answer: Synthesis protocols should begin with a review of peer-reviewed literature detailing existing routes (e.g., total synthesis vs. extraction from natural sources). Optimization involves systematic variation of reaction parameters (temperature, solvent, catalysts) and analytical validation via HPLC or NMR to assess purity . Use fractional crystallization or chromatography for purification. Document iterative refinements in a controlled variable table (e.g., yield vs. solvent polarity) to identify optimal conditions .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and chemical properties?
Methodological Answer: Combine NMR (¹H, ¹³C, 2D-COSY) for structural elucidation, IR for functional group identification, and mass spectrometry for molecular weight confirmation. For purity, use HPLC with a UV-vis detector and a C18 column, calibrated against a reference standard. Cross-validate results with X-ray crystallography if single crystals are obtainable .
Q. How can researchers design preliminary assays to evaluate this compound’s biological activity?
Methodological Answer: Start with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or cytotoxicity). Use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive/negative controls. For example, in antimicrobial studies, follow CLSI guidelines for broth microdilution assays. Replicate experiments triplicate to assess reproducibility .
Advanced Research Questions
Q. How should conflicting data on this compound’s mechanism of action be analyzed and resolved?
Methodological Answer: Apply triangulation: cross-examine contradictory results using orthogonal methods (e.g., in silico docking vs. in vitro binding assays). Conduct meta-analyses of published data to identify methodological discrepancies (e.g., assay conditions, cell lines). Use statistical tools like ANOVA to evaluate variability between studies . Publish negative results to clarify ambiguities .
Q. What experimental frameworks are suitable for investigating this compound’s pharmacokinetics and metabolic stability?
Methodological Answer: Use in vitro microsomal stability assays (e.g., liver microsomes + LC-MS/MS) to study phase I/II metabolism. For in vivo PK, employ rodent models with serial blood sampling and non-compartmental analysis. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
Q. How can computational chemistry enhance the understanding of this compound’s structure-activity relationships (SAR)?
Methodological Answer: Perform molecular dynamics simulations to study ligand-receptor interactions. Use QSAR models with descriptors like logP, polar surface area, and H-bond donors. Validate predictions with synthetic analogs and bioactivity assays. Open-source tools like AutoDock or GROMACS are recommended for transparency .
Methodological and Analytical Considerations
Q. What strategies ensure reproducibility in this compound research?
Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable): document protocols in public repositories (e.g., Protocols.io ), share raw data in open-access platforms, and use standardized reference materials. Perform power analyses to determine sample sizes and report confidence intervals .
Q. How should researchers address gaps in the existing literature on this compound?
Methodological Answer: Conduct systematic reviews using PRISMA guidelines to map evidence gaps. Prioritize understudied areas (e.g., long-term toxicity or synergistic drug combinations) and design hypothesis-driven studies to address them. Collaborate with interdisciplinary teams to integrate omics or systems biology approaches .
Q. What ethical and safety protocols are critical for handling this compound in lab settings?
Methodological Answer: Follow GHS classifications for chemical safety. Implement institutional biosafety committee (IBC) approvals for biological studies. For animal research, adhere to ARRIVE guidelines. Maintain Material Safety Data Sheets (MSDS) and train personnel in spill management .
Data Presentation and Peer Review
Q. How should this compound research findings be structured for publication?
Methodological Answer: Adhere to IMRAD (Introduction, Methods, Results, Discussion) format. Include raw data in supplementary materials (e.g., crystallographic data in .cif files). Use platforms like Zenodo for dataset archiving. For clarity, employ visual aids like heatmaps for dose-response data or molecular interaction diagrams .
Q. What are common pitfalls in interpreting this compound’s bioactivity data, and how can they be mitigated?
Methodological Answer: Avoid overinterpreting in vitro results without in vivo validation. Control for assay interference (e.g., compound fluorescence in cell-based assays). Use cheminformatics tools like PAINS filters to exclude promiscuous inhibitors. Disclose funding sources to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
